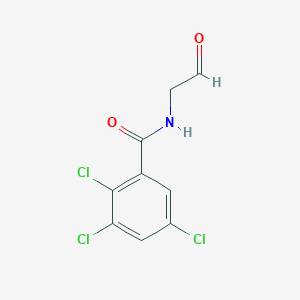
4-(Cyclohexylsulfanyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylsulfanyl)phenylboronic acid is a chemical compound with the CAS Number: 1107603-50-8 and Linear Formula: C12H17BO2S . It has a molecular weight of 236.14 .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 .Aplicaciones Científicas De Investigación
1. Catalysis in Organic Synthesis
Phenylboronic acids, including derivatives like 4-(Cyclohexylsulfanyl)phenylboronic acid, play a significant role in catalyzing organic synthesis. They are used in the Rhodium-catalyzed addition of phenylboronic acid to enones, demonstrating regio- and enantioselectivity, as shown in a study by Kantchev (2011) (Kantchev, 2011). Another application is in the dehydrative condensation between carboxylic acids and amines for α-dipeptide synthesis, where ortho-substituents of boronic acids play a key role (Wang, Lu, & Ishihara, 2018).
2. Advanced Bio-Applications and Nanotechnology
Phenylboronic acids are integral in the fabrication of polymeric nanomaterials for advanced bio-applications. They form reversible complexes with polyols, including sugars, diols, and diphenols, which can be exploited for diagnostic and therapeutic applications (Lan & Guo, 2019). Additionally, phenylboronic-acid-modified nanoparticles have been investigated for antiviral applications, showing potential as viral entry inhibitors (Khanal et al., 2013).
3. Supramolecular Chemistry
Phenylboronic acids contribute to the design and synthesis of supramolecular assemblies. For example, studies have reported the formation of cyclic hydrogen bonding dimers in the crystal structure of methoxyphenylboronic acids, demonstrating their structural significance in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).
4. Drug Delivery Systems
In the field of drug delivery, phenylboronic acid-based materials, including nanoparticles, are used to construct glucose-responsive systems for insulin delivery. These materials show promising applications in the synthesis of nanogels, micelles, and vesicles for drug delivery (Ma & Shi, 2014).
5. DNA Modification and Bioconjugation
Phenylboronic acids are used in the postsynthetic modification of oligonucleotides, enabling the incorporation of functional groups for applications in saccharide detection and fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).
6. Sensing and Diagnostic Applications
Phenylboronic acids are integral in the development of sensors for biomolecules. For example, a study demonstrated the use of a phenylboronic acid-carrying polymer brush for the detection of glycoproteins, showcasing its high stability and specificity in sensing applications (Kitano, Anraku, & Shinohara, 2006).
Propiedades
IUPAC Name |
(4-cyclohexylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRFZSOTGVWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629656 |
Source


|
| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107603-50-8 |
Source


|
| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

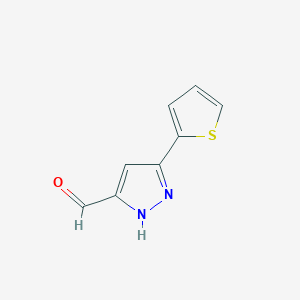

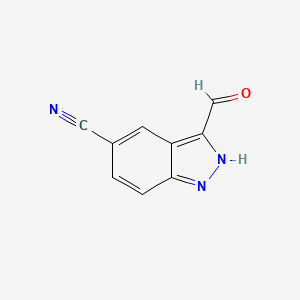

![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
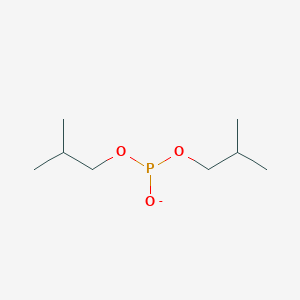
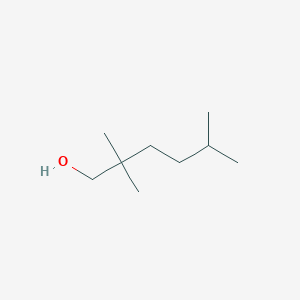

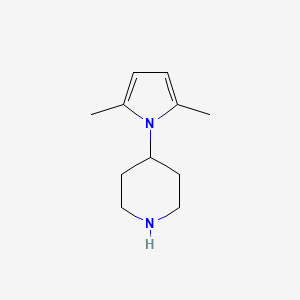

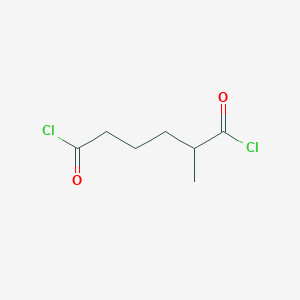
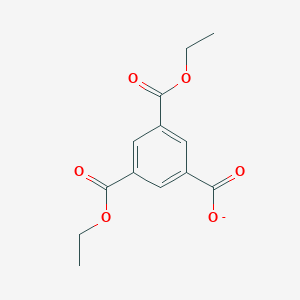
![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)
